molecular formula C13H17O5PS B5889918 Methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]benzoate

Methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]benzoate

Cat. No.: B5889918
M. Wt: 316.31 g/mol
InChI Key: SBCIFRRNPRPYFP-UHFFFAOYSA-N
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Description

Methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]benzoate is a complex organic compound that features a benzoate ester linked to a dioxaphosphinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dioxaphosphinan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]benzoate involves its interaction with specific molecular targets. The dioxaphosphinan ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoate ester moiety may also play a role in its biological activity by facilitating cellular uptake or binding to specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]-6-methyl-2-methylsulfanylpyrimidine
  • (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone

Uniqueness

Methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and a dioxaphosphinan ring makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17O5PS/c1-13(2)8-16-19(20,17-9-13)18-11-6-4-10(5-7-11)12(14)15-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCIFRRNPRPYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=S)(OC1)OC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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